molecular formula C20H16N2O3S2 B2888628 (E)-N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1007226-10-9

(E)-N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2888628
CAS RN: 1007226-10-9
M. Wt: 396.48
InChI Key: VILVTURPUCFFQQ-VQHVLOKHSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a methoxy group, a benzothiazole ring, and a thiophene ring . It’s likely that this compound has applications in fields like organic chemistry, medicinal chemistry, or materials science.


Molecular Structure Analysis

The molecular structure of this compound likely involves conjugated systems due to the presence of the benzothiazole and thiophene rings. These conjugated systems can have interesting optical and electronic properties .


Chemical Reactions Analysis

While specific chemical reactions involving this compound aren’t mentioned in the sources, compounds with similar structures are often involved in reactions with acids, bases, and various electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its conjugation and functional groups would likely influence its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as organic chemistry, medicinal chemistry, or materials science .

properties

IUPAC Name

(E)-N-(furan-2-ylmethyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-24-14-6-8-17-18(12-14)27-20(21-17)22(13-15-4-2-10-25-15)19(23)9-7-16-5-3-11-26-16/h2-12H,13H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILVTURPUCFFQQ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CO3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CO3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

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